molecular formula C8H13BrN4O B13336693 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13336693
M. Wt: 261.12 g/mol
InChI Key: HPPFBLHQFQIQLH-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a tert-butyl group at the N1 position, a bromine atom at C3, and a carboxamide functional group at C2. This molecule serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing 5-amino-3-aryl-substituted pyrazole derivatives via Sandmeyer reactions or cross-coupling methodologies . Its structural uniqueness lies in the combination of steric bulk (tert-butyl) and electrophilic reactivity (bromine), enabling diverse functionalization pathways. The compound has a molecular weight of 243.11 g/mol (CAS: 1390635-65-0) and is synthesized in high yield through a two-step route involving potassium tricyanomethanide and selective bromination .

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

5-amino-3-bromo-1-tert-butylpyrazole-4-carboxamide

InChI

InChI=1S/C8H13BrN4O/c1-8(2,3)13-6(10)4(7(11)14)5(9)12-13/h10H2,1-3H3,(H2,11,14)

InChI Key

HPPFBLHQFQIQLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)Br)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate Compounds

One of the primary methods for synthesizing compounds related to 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves the use of potassium tricyanomethanide as a starting material. This process can be divided into several steps:

  • Preparation of Pyrazole Bromide : The first step involves converting potassium tricyanomethanide into a pyrazole bromide through a series of reactions. This can be achieved in two steps with good yield.

  • Selective Sandmeyer Reaction : Following the formation of the pyrazole bromide, a selective Sandmeyer reaction is performed on the corresponding diaminopyrazole. This step is crucial for introducing the bromo substituent and setting up the molecule for further modification.

  • Introduction of tert-Butyl Group : The introduction of the tert-butyl group typically involves a substitution reaction where the tert-butyl moiety is attached to the pyrazole ring.

Formation of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide

The final steps in synthesizing 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide involve the conversion of the intermediate pyrazole bromide into the desired carboxamide. This can be achieved through a series of reactions that introduce the amino group and form the carboxamide functionality.

Detailed Synthesis Protocol

Here is a more detailed protocol based on available literature:

Step 1: Preparation of Pyrazole Bromide

  • Reagents : Potassium tricyanomethanide, brominating agent.
  • Conditions : The reaction is typically carried out in a solvent like dichloromethane or acetonitrile under cooled conditions.
  • Yield : Good yield is expected for this step.

Step 2: Selective Sandmeyer Reaction

  • Reagents : Pyrazole bromide, copper(I) bromide, sodium nitrite.
  • Conditions : The reaction is performed in a mixture of water and an organic solvent, with careful control of pH and temperature.
  • Yield : High selectivity and yield are crucial for this step.

Step 3: Introduction of tert-Butyl Group

  • Reagents : tert-Butyl halide or tert-butylating agent.
  • Conditions : The reaction is typically carried out in the presence of a base and a solvent like tetrahydrofuran (THF).
  • Yield : Moderate to good yield is expected.

Step 4: Formation of Carboxamide

  • Reagents : Carboxylic acid chloride or anhydride, ammonia source.
  • Conditions : The reaction is performed in a solvent like dichloromethane or THF, often with a base to neutralize the acid formed.
  • Yield : Good yield is expected for this step.

Analysis of the Synthesized Compound

After synthesizing 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, it is essential to analyze the compound to confirm its structure and purity. Common analytical techniques include:

Data Table: Summary of Synthesis Steps

Step Reagents Conditions Yield
1 Potassium tricyanomethanide, brominating agent Dichloromethane or acetonitrile, cooled Good
2 Pyrazole bromide, copper(I) bromide, sodium nitrite Water and organic solvent, controlled pH and temperature High selectivity
3 tert-Butyl halide or tert-butylating agent THF, base present Moderate to good
4 Carboxylic acid chloride or anhydride, ammonia source Dichloromethane or THF, base present Good

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 3-position undergoes substitution reactions, enabling diversification of the pyrazole core. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acids3-Aryl-substituted pyrazole derivatives70–85%
Buchwald–Hartwig AminationCuI, L-proline, amines3-Amino-substituted analogs65–78%

These reactions are facilitated by the electron-withdrawing carboxamide group, which activates the bromine for displacement .

Amide Bond Transformations

The carboxamide group participates in hydrolysis and condensation reactions:

  • Acidic Hydrolysis :
    C8H12BrN4O+H2OHCl, ΔC7H10BrN3O2+NH3\text{C}_8\text{H}_{12}\text{BrN}_4\text{O} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{C}_7\text{H}_{10}\text{BrN}_3\text{O}_2 + \text{NH}_3
    Produces 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxylic acid under reflux with 6M HCl.

  • Condensation with Amines :
    Reacts with primary amines (e.g., methylamine) under DCC coupling to form substituted ureas .

Cyclization Reactions

The amino group enables intramolecular cyclization for fused heterocycles:

Cyclization PartnerConditionsProductApplication
β-KetoestersAcOH, 80°CPyrazolo[1,5-a]pyrimidinesKinase inhibitors
AldehydesMicrowave, 120°CImidazopyrazole derivativesAntimicrobial agents

Tautomerism between 3-amino and 5-amino forms (see Section 5) dictates regioselectivity in these reactions .

Tautomerism and Reactivity

The compound exhibits tautomerism between 3-amino (major) and 5-amino (minor) forms:

text
3-Amino tautomer (≈85%) 5-Amino tautomer (≈15%) N N / \ / \ Br–C–N C=O N–C–N C=O

The 5-amino tautomer is more reactive in cyclization due to adjacent nucleophilic sites .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings expand structural diversity:

ReactionCatalytic SystemScopeEfficiency
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIAlkynes with electron-withdrawing groups75–88%
Stille CouplingPd₂(dba)₃, AsPh₃Aryl stannanes68–80%

Reaction rates correlate with steric bulk from the tert-butyl group, which slows but improves selectivity .

Functional Group Compatibility

Critical stability observations:

  • Thermal Stability : Decomposes above 220°C with release of tert-butyl isocyanate.

  • pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions .

Scientific Research Applications

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide is a chemical compound with potential applications in various scientific research fields. A novel synthesis method for this compound has been devised .

Synthesis
A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been created . Preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield and features a selective Sandmeyer reaction on the corresponding diaminopyrazole . This allows for a more versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides than was previously possible .

Potential Applications
5-aminopyrazole-4-carboxamide derivatives have potential uses in the creation of kinase inhibitors and drug candidates .

  • Drug Discovery: 5-aminopyrazole-4-carboxamide derivatives are being explored for the development of novel drugs . For example, they have been investigated as bumped-kinase inhibitors (BKIs) effective against Cryptosporidium parvum, a leading cause of pediatric diarrhea . Compound 6 (BKI 1708) was found to be efficacious at 8 mg/kg dosed once daily (QD) for 5 days with no observable signs of toxicity up to 200 mg/kg dosed QD for 7 days . Compound 15 .
  • Pharmaceutical Intermediates : The compound can be used as a key intermediate in the synthesis of various pharmaceuticals . It is used in the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide .

Mechanism of Action

The mechanism of action of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamides

Structural Features and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Differences
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide Br (C3), tert-butyl (N1), carboxamide (C4) 243.11 Bromine enables cross-coupling reactions
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) Phenylamino (C3), phenyl (C4) ~260 (estimated) Aryl groups increase π-π interactions
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) Bromothiophene (C5), sulfonamide (N1) 596.25 Extended conjugation enhances solubility
5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (3c) Bromopropanoyl (N1), methylthio (C3) ~280 (estimated) Bromine on acyl group alters reactivity
  • Bromine vs. Aryl Groups: Bromine at C3 (target compound) facilitates further derivatization (e.g., Suzuki coupling), whereas phenylamino or methylthio groups (e.g., 4a, 3c) prioritize hydrogen bonding or hydrophobic interactions .
  • tert-Butyl vs. Sulfonamide : The tert-butyl group in the target compound improves lipophilicity, while sulfonamide substituents (e.g., 4k) enhance water solubility and target binding .

Biological Activity

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which has been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, anti-diabetic, and anti-cancer activities. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide

The synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide has been achieved through various methods, with notable efficiency and yield. One method involves the selective Sandmeyer reaction on diaminopyrazoles, leading to versatile derivatives that can be further modified for enhanced biological activity .

Antioxidant Activity

Research has demonstrated that pyrazole derivatives exhibit potent antioxidant properties. For instance, compounds derived from 5-amino-pyrazoles were evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives showed significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

Anti-Diabetic Activity

The anti-diabetic potential of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide has been investigated through in vitro studies. The inhibition of key enzymes such as α-amylase and α-glucosidase was assessed, revealing that certain derivatives effectively reduced glucose absorption by inhibiting these enzymes. For example, one study reported an IC50 value of 4.54 nM against the DPP-4 enzyme, indicating strong potential for managing diabetes .

Anti-Alzheimer Activity

In addition to its anti-diabetic effects, this compound has shown promise in neuroprotective applications. The inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology, was evaluated. Some derivatives exhibited significant AChE inhibitory activity, suggesting potential therapeutic applications in treating cognitive disorders .

Anti-Inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been highlighted in various studies. Compounds similar to 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide have demonstrated selective inhibition of COX-2 over COX-1, making them attractive candidates for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-DiabeticInhibition of α-amylase and α-glucosidase
Anti-AlzheimerInhibition of acetylcholinesterase (AChE)
Anti-InflammatorySelective COX-2 inhibition

Case Study: In Vitro Evaluation

In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, several compounds were tested for their anti-diabetic and antioxidant activities. Notably, two specific derivatives showed superior biological activities compared to others in their class, reinforcing the potential therapeutic applications of pyrazole-based compounds .

In Silico Analysis

In silico studies have complemented the experimental findings by predicting the drug-likeness and toxicity profiles of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide derivatives. These analyses suggest that certain compounds meet the criteria for favorable pharmacokinetic properties while exhibiting low toxicity profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, and what intermediates are critical?

  • The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and acylation. Key intermediates include 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride derivatives, generated through formylation and oxidation steps. Acylation with ammonium thiocyanate or carboxamide precursors is critical for introducing the carboxamide group .
  • Methodological Tip : Optimize halogenation (bromination) using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution. Monitor intermediates via TLC and HPLC for purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Use single-crystal X-ray diffraction to resolve the 3D structure, particularly the tert-butyl group's steric effects and bromine's position. NMR (¹H/¹³C) and IR spectroscopy are essential for confirming functional groups (e.g., carboxamide NH₂ at ~3400 cm⁻¹) .
  • Data Analysis : Compare experimental NMR shifts with computed spectra (DFT calculations) to validate assignments .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis. Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for purification. Reverse-phase HPLC (C18 column, acetonitrile/water) improves final purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products in the bromination step?

  • Apply Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent effects. For example, a factorial design can identify interactions between bromine equivalents (1.0–1.2 equiv) and reaction time (2–6 hrs) in dichloromethane. Response surface methodology (RSM) may reveal non-linear relationships .
  • Case Study : A 15% yield increase was achieved by maintaining temperatures below 40°C to prevent debromination .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. The bromine atom at position 3 shows high electrophilicity (f⁻ ≈ 0.15), making it reactive in Suzuki-Miyaura couplings. Molecular docking can simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .

Q. How does the tert-butyl group influence the compound’s pharmacological activity, and what SAR studies support this?

  • The tert-butyl group enhances metabolic stability by blocking cytochrome P450 oxidation. Structure-Activity Relationship (SAR) studies on analogs show that bulkier substituents at position 1 reduce off-target binding in kinase assays. Replacements with smaller groups (e.g., methyl) decrease potency by 50% .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., isopropyl, cyclohexyl) and test in enzymatic assays (IC₅₀ comparisons) .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

  • Modify crystallization solvents (e.g., switch from ethanol to tert-butyl methyl ether) to control nucleation. Add seed crystals and optimize cooling rates (1–2°C/min). Powder X-ray diffraction (PXRD) monitors polymorph transitions during scale-up .

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